3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocycle . This core is substituted with various functional groups including a 3,4-dimethylphenyl group, a 4-methylbenzyl group, and two methoxy groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Generally, heterocycles like pyrazoloquinolines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the heterocyclic core .Scientific Research Applications
Photophysical Properties and Molecular Logic Switches
One study focused on the photophysical properties of a series of amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines, which include derivatives similar to the compound . These compounds exhibit solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. Interestingly, depending on the output channel, the pH-dependent fluorescence of certain derivatives can act as multilevel logic gates, showing potential for use in molecular electronics and sensor applications (Uchacz et al., 2016).
Synthesis and Structural Analysis
Another aspect of research involves the synthesis and structural analysis of quinoxaline derivatives, which are valuable for their pharmaceutical and industrial applications. A specific study detailed the synthesis, crystal structure, and DFT calculations of a novel isoxazolquinoxalin derivative, highlighting its potential as an anti-cancer drug. The study provided insights into the compound's molecular structure, intermolecular interactions, and docking studies predicting its anti-cancer activity (Abad et al., 2021).
Quinoxaline Compounds and Antitumoral Properties
Further, quinoxaline compounds, including those structurally related to the compound of interest, have been explored for their antitumoral properties. Quinoxalines serve as catalysts' ligands and have applications as dyes, pharmaceuticals, and antibiotics. This broad utility underscores the compound's relevance in drug development and other scientific research applications (Pareek & Kishor, 2015).
Potential Antitumor Evaluation
Another study investigated the synthesis of isoxazolo[5,4‐b]quinolines and their evaluation as antitumor agents. This research demonstrates the compound's relevance in medicinal chemistry, particularly in the search for new therapeutic agents (Hamama et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDUXNWNCVSND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
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